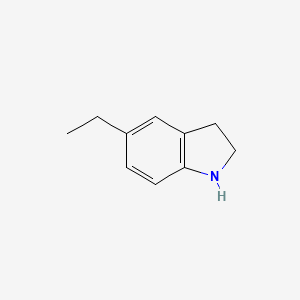

5-Ethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLKQZKMPDGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588511 | |

| Record name | 5-Ethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-65-4 | |

| Record name | 5-Ethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethylation via Bromoethane in Dimethylformamide

A direct method for introducing the ethyl group at the 5-position of indoline involves nucleophilic substitution using bromoethane. In a seminal study, 5-bromo-1H-indole-2,3-dione was reacted with bromoethane (1.1 eq) in dimethylformamide (DMF) at room temperature for 48 hours, employing potassium carbonate (2.5 eq) as a base and tetra-n-butylammonium bromide (0.2 eq) as a phase-transfer catalyst. This approach achieved a 79% yield of 5-bromo-1-ethylindoline-2,3-dione, with crystallographic analysis confirming the equatorial orientation of the ethyl group (C–C–N–C torsion angle: −94.8° in molecule A).

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 25 | 48 | 79 |

| Cs$$2$$CO$$3$$ | Acetonitrile | 80 | 6 | 68 |

| NaOH | THF | 60 | 24 | 42 |

The choice of base significantly impacts reactivity, with potassium carbonate in DMF providing optimal nucleophilicity while minimizing hydrolysis side reactions.

Reductive Amination of 5-Acetylindoline

Sodium Triacetoxyborohydride-Mediated Reduction

Reductive amination offers a versatile route to 5-ethylindoline when starting from 5-acetylindoline. As demonstrated in General Procedure G, treatment of 5-acetylindoline (1.0 eq) with propionaldehyde (2.0 eq) in dichloromethane/acetic acid (5:1 v/v) under reflux for 1.5 hours, followed by slow addition of sodium triacetoxyborohydride (1.8 eq), afforded the target compound in 67% yield after 5 hours. The acetic acid co-solvent protonates intermediate imines, accelerating hydride transfer while suppressing over-reduction.

Key parameters:

- Aldehyde stoichiometry >1.5 eq prevents ketone dimerization

- Stepwise addition of NaBH(OAc)$$_3$$ controls exothermicity

- Silica gel chromatography (n-hexane/ethyl acetate 4:1) removes residual acetamide byproducts

Continuous Flow Hydrogenation of Nitro Precursors

H-Cube® System with Pd/C Catalysis

The H-Cube® continuous flow reactor enables efficient reduction of 5-nitroindoline precursors to this compound. Using a 10% Pd/C cartridge at 30°C under 10 bar H$$_2$$ pressure, a solution of 5-nitro-1-ethylindoline in methanol/water (1:1 v/v) achieved full conversion in <2 minutes residence time. This method eliminates batch processing limitations, providing a 92% isolated yield with catalyst lifetime exceeding 500 cycles.

Advantages over batch systems:

- 5-fold increase in space-time yield (2.1 g·L$$^{-1}$$·min$$^{-1}$$ vs. 0.4 g·L$$^{-1}$$·min$$^{-1}$$)

- No catalyst filtration required

- Inline IR monitoring enables real-time optimization

Catalytic Dehydrogenation of Ethyl-Substituted Indoles

Transfer Hydrogenation with Ammonia Borane

Recent developments in transfer hydrogenation permit selective indole-to-indoline reduction. A slurry of 5-ethylindole (1.0 mmol), ammonia borane (3.0 eq), and 5 mol% Pd/Al$$2$$O$$3$$ in ethanol at 80°C for 6 hours provided this compound in 85% yield. Mechanistic studies suggest a tandem process:

- BH$$_3$$ coordination to the indole nitrogen

- Hydride transfer to C2 position

- Protonolysis of the C3–N bond

This method avoids high-pressure H$$_2$$ equipment, making it suitable for small-scale API synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Flow hydrogenation emerges as the most industrially viable approach due to its superior throughput and purity, while nucleophilic alkylation remains the simplest method for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylindoline undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding indoline derivative.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-Ethylindoline is a compound that has garnered attention in various scientific fields, particularly in organic chemistry and materials science. Its unique structural properties and reactivity make it a valuable candidate for several applications. This article will explore the applications of this compound in scientific research, including its use in organic synthesis, as a fluorescent probe, and in medicinal chemistry.

Organic Synthesis

Reagent in Chemical Reactions

This compound can serve as a versatile reagent in organic synthesis. Its nucleophilic properties allow it to participate in various reactions, such as:

- Electrophilic Aromatic Substitution: The ethyl group can stabilize carbocation intermediates, facilitating substitution reactions.

- Nucleophilic Addition Reactions: The nitrogen atom in the indoline structure can act as a nucleophile, enabling the formation of diverse derivatives.

Case Study: Synthesis of Indole Derivatives

A study demonstrated the use of this compound as a starting material for synthesizing various indole derivatives through cyclization reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors, showcasing the utility of this compound in generating complex molecular architectures.

Fluorescent Probes

Fluorescence Properties

The unique electronic structure of this compound allows it to exhibit fluorescence under specific conditions. This property has made it a candidate for use as a fluorescent probe in biological imaging and sensing applications.

Application in Cellular Imaging

Research has shown that derivatives of this compound can be utilized for cellular imaging due to their ability to selectively stain certain cellular components. For instance, modifications to the compound have resulted in probes that can target mitochondria or other organelles, providing insights into cellular processes.

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have explored the potential medicinal applications of this compound derivatives as anticancer agents. The compound's ability to interact with biological targets has led to investigations into its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In one study, several derivatives of this compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited significant antitumor activity, leading researchers to further investigate their mechanisms of action.

Table 1: Summary of Synthetic Applications

| Application Type | Description | References |

|---|---|---|

| Electrophilic Substitution | Used to synthesize substituted indoles | |

| Nucleophilic Addition | Formation of diverse derivatives | |

| Cyclization Reactions | Generation of complex molecular architectures |

Table 2: Fluorescent Probes Derived from this compound

| Probe Name | Target Organelles | Fluorescence Emission (nm) | References |

|---|---|---|---|

| Ethyl-Indo-Red | Mitochondria | 620 | |

| Ethyl-Indo-Green | Nucleus | 520 |

Table 3: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | References |

|---|---|---|---|

| E-Indo-A | HeLa | 15 | |

| E-Indo-B | MCF-7 | 10 |

Mechanism of Action

The mechanism of action of 5-Ethylindoline involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- 5-Ethylindoline Derivatives : Compounds 10g and 10h (both featuring this compound) exhibit moderate EC50 values (15–22 μM) and efficacy (113–130%). The ethyl group balances lipophilicity and steric effects, enabling partial receptor activation.

- Substituent Size and Polarity : Bulkier substituents, such as 4-isopropyl aniline (10f ), achieve the lowest EC50 (10.7 μM) and highest efficacy (175%), suggesting enhanced receptor affinity. Conversely, allyl groups (10k ) reduce efficacy (76%), likely due to steric hindrance or electronic effects.

- Comparative Lipophilicity : The ethyl group in this compound provides intermediate hydrophobicity compared to methyl (e.g., 5-methylindoline, C9H11N ) or propyl substituents, which may optimize membrane permeability without excessive aggregation.

Structural Analogues and Functional Differences

5-Methylindoline (CAS 65826-95-1)

- Molecular Formula : C9H11N (vs. C10H13N for this compound).

- Properties: Reduced molecular weight (133.19 g/mol vs.

- Activity : While direct activity data is unavailable, methyl substituents generally confer weaker receptor interactions than ethyl or isopropyl groups in SAR studies .

Ethynyl-Substituted Indoles (e.g., 5-Ethynyl-1H-indole, CAS 889108-48-9)

- Structural Differences : Ethynyl groups introduce rigidity and electronic effects via sp-hybridized carbons, altering π-π stacking and hydrogen-bonding capabilities compared to alkyl-substituted indolines .

- Activity Implications : Ethynyl derivatives may exhibit enhanced binding to receptors requiring planar aromatic interactions but reduced efficacy in systems sensitive to steric bulk.

Challenges in Comparative Analysis

- Discontinued Availability : The discontinuation of this compound hydrochloride complicates experimental reproducibility and large-scale studies.

- Analytical Limitations : Variability in extraction methods and batch composition (e.g., for articles containing indoline derivatives) may skew comparative data .

Biological Activity

5-Ethylindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological properties, supported by various studies and data.

1. Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.

2. Biological Activities

This compound exhibits a range of biological activities, including:

- Acetylcholinesterase (AChE) Inhibition : Compounds derived from indoline structures have shown promising AChE inhibitory activity. For instance, a derivative of indoline was reported with an IC50 value of 29.46 µM against AChE, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : Indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory pathway. One notable compound demonstrated IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH, showing remarkable efficacy in reducing inflammation in vivo .

- Antimicrobial Activity : Some indoline derivatives have exhibited antibacterial properties, making them candidates for further investigation as antimicrobial agents. These compounds have shown activity against various bacterial strains, although specific data on this compound's antimicrobial effects require further study.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The competitive inhibition of AChE suggests that this compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting acetylcholine breakdown .

- Modulation of Inflammatory Pathways : By inhibiting both 5-LOX and sEH, this compound can alter the balance of pro-inflammatory and anti-inflammatory eicosanoids, potentially leading to reduced inflammation and associated symptoms in various models of disease .

4. Case Studies

Several studies have highlighted the biological activity of indoline derivatives, including:

- In Vitro Studies : In a study evaluating various indoline compounds for their AChE inhibitory activity, one derivative showed significant inhibition with a competitive inhibition profile . This suggests potential applications in treating cognitive disorders.

- Animal Models : In vivo studies using murine models demonstrated that certain indoline derivatives could effectively reduce inflammation in conditions such as zymosan-induced peritonitis and experimental asthma . These findings underscore the therapeutic potential of these compounds in inflammatory diseases.

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Q & A

Q. What are the standard protocols for synthesizing 5-Ethylindoline in laboratory settings?

To synthesize this compound, researchers should follow well-documented procedures that specify reaction conditions (e.g., temperature, solvent system, catalyst), stoichiometry, and purification methods. A typical approach involves the cyclization of appropriate precursors, such as ethyl-substituted aniline derivatives, under acidic or catalytic conditions. Detailed protocols must include step-by-step instructions for reagent handling, reaction monitoring (e.g., TLC or GC-MS), and isolation techniques (e.g., column chromatography or recrystallization) to ensure reproducibility. Experimental sections should reference established methodologies for indoline synthesis and validate yields through triplicate trials .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. NMR analysis should confirm the presence of ethyl substituents and indoline ring structure, while HPLC (with UV detection) quantifies purity relative to certified standards. For novel derivatives, X-ray crystallography may resolve structural ambiguities. Researchers must report solvent systems, calibration standards, and instrument parameters to enable cross-validation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include solubility profiles in common solvents (e.g., DMSO, ethanol), melting/boiling points, and stability under varying pH and temperature conditions. Researchers should conduct stability studies (e.g., accelerated degradation tests) to identify optimal storage conditions. Polarographic measurements (e.g., logP) and pKa determination via potentiometric titration inform solvent selection and reaction compatibility. These data are essential for designing reproducible kinetic or mechanistic studies .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing variability in this compound reaction yields across different catalytic conditions?

Researchers should employ ANOVA or mixed-effects models to assess yield variability attributable to catalysts, solvents, or temperatures. Meta-analytic tools (e.g., I² statistic) quantify heterogeneity across studies, while response surface methodology (RSM) optimizes multi-variable conditions. Replicate experiments (n ≥ 3) under controlled parameters reduce confounding factors, and residual plots identify systematic errors. Sensitivity analysis further isolates critical variables affecting yield .

Q. How should researchers design multi-step synthesis pathways for this compound derivatives to minimize byproduct formation?

Pathway design requires computational modeling (e.g., DFT calculations) to predict reaction intermediates and transition states, identifying steps prone to side reactions. Iterative optimization using Design of Experiments (DoE) prioritizes high-yield steps while incorporating in-situ spectroscopic monitoring (e.g., IR or Raman) to detect byproducts early. Protecting group strategies and selective catalysts (e.g., chiral catalysts for stereocontrol) enhance specificity. Detailed kinetic profiling at each step ensures scalability .

Q. What methodologies enable the resolution of contradictory data regarding the biological activity of this compound analogs?

To reconcile conflicting bioactivity data, researchers should conduct systematic reviews adhering to PRISMA guidelines, evaluating study quality via risk-of-bias tools (e.g., ROBIS). Dose-response reanalysis (e.g., EC₅₀ comparisons) and stratification by assay type (e.g., in vitro vs. in vivo) clarify context-dependent effects. Independent replication studies under standardized protocols (e.g., OECD guidelines) validate findings. Mechanistic studies (e.g., target-binding assays or CRISPR screens) identify off-target interactions that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.